(4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine

CAS No.: 944898-11-7

Cat. No.: VC8326724

Molecular Formula: C5H6F3N3

Molecular Weight: 165.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944898-11-7 |

|---|---|

| Molecular Formula | C5H6F3N3 |

| Molecular Weight | 165.12 |

| IUPAC Name | [5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine |

| Standard InChI | InChI=1S/C5H6F3N3/c6-5(7,8)3-2-10-4(1-9)11-3/h2H,1,9H2,(H,10,11) |

| Standard InChI Key | KWQCRYJWRRUUOC-UHFFFAOYSA-N |

| SMILES | C1=C(NC(=N1)CN)C(F)(F)F |

| Canonical SMILES | C1=C(NC(=N1)CN)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

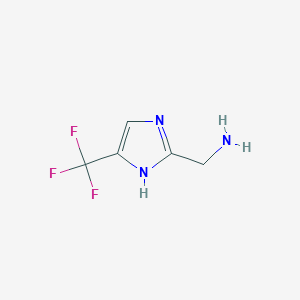

The compound’s systematic IUPAC name is [4-(trifluoromethyl)-1H-imidazol-2-yl]methanamine, with the molecular formula C₅H₆F₃N₃ and a molecular weight of 165.12 g/mol (free base). In its salt form (e.g., dihydrochloride), the formula becomes C₅H₈Cl₂F₃N₃, with a molecular weight of 238.04 g/mol . The imidazole ring is a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3, with the trifluoromethyl (–CF₃) group at position 4 and the methanamine (–CH₂NH₂) group at position 2 (Figure 1).

Table 1: Key Molecular Descriptors

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for the free base is publicly available, analogous compounds suggest a multi-step approach:

-

Imidazole Ring Formation: Condensation of glyoxal with ammonia and trifluoroacetic acid derivatives under acidic conditions generates the trifluoromethyl-substituted imidazole core.

-

Functionalization: Introduction of the methanamine group via nucleophilic substitution or reductive amination at position 2 .

-

Salt Formation: Reaction with hydrochloric acid yields the dihydrochloride salt for improved solubility .

Key Reaction:

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt is reported as a white crystalline powder with enhanced aqueous solubility due to its ionic character . The free base likely exhibits limited water solubility but improved lipid permeability, attributed to the hydrophobic trifluoromethyl group. Stability data are scarce, but storage at 4°C is recommended for the salt form .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks for N–H (3300 cm⁻¹), C–F (1100–1200 cm⁻¹), and C=N (1600 cm⁻¹).

-

NMR: <sup>1</sup>H NMR would show signals for the imidazole protons (δ 7.2–7.8 ppm) and methanamine protons (δ 3.1–3.5 ppm) .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield.

-

Biological Screening: Evaluate efficacy against cancer cell lines and microbial pathogens.

-

Toxicokinetic Studies: Assess ADME (absorption, distribution, metabolism, excretion) profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume